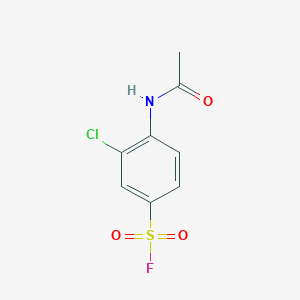

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7ClNO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The acetamido group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: Products include nitro derivatives.

Reduction: Products include amines.

Scientific Research Applications

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine in enzyme active sites. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

- 4-Acetamido-3-chlorobenzenesulfonyl chloride

- 4-Acetamidobenzenesulfonyl chloride

- 4-Acetamidobenzenesulfonyl fluoride

Uniqueness

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and chlorosulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research .

Biological Activity

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a chemical compound notable for its biological activity, primarily as an enzyme inhibitor. This compound features a sulfonyl fluoride group, which is critical for its interaction with serine proteases. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClFNO₂S

- Molecular Weight : Approximately 345.77 g/mol

The compound consists of an acetylamino group, a chlorobenzene moiety, and a sulfonyl fluoride functional group. The electrophilic nature of the sulfonyl fluoride allows it to form covalent bonds with nucleophilic sites in enzymes, particularly serine residues.

This compound functions primarily as an inhibitor of serine proteases. The mechanism involves the following steps:

- Covalent Bond Formation : The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of serine proteases.

- Enzyme Inhibition : This covalent modification leads to irreversible inhibition of enzyme activity, affecting various biological pathways where these enzymes play a crucial role.

Enzyme Inhibition

The compound has shown significant inhibitory effects on several serine proteases, making it a candidate for therapeutic applications in diseases where these enzymes are implicated. Its selectivity and potency can vary based on the structural characteristics of the target enzyme's active site.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

- Study on Antitumor Effects : One study demonstrated that compounds similar to this sulfonamide structure exhibited enhanced antitumor effects when combined with other antitumor agents, suggesting potential applications in cancer therapy .

- Serine Protease Targeting : Investigations into the binding affinity of this compound revealed that its effectiveness is influenced by both the enzyme's structure and the presence of other functional groups within the molecule.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₈ClFNO₂S | Electrophilic sulfonyl fluoride; serine protease inhibitor |

| 3-Amino-4-chlorobenzenesulfonyl fluoride | C₆H₅ClFNO₂S | Contains an amino group instead of acetylamino |

| 4-Nitro-3-chlorobenzenesulfonyl fluoride | C₆H₄ClFNO₂S | Features a nitro group, affecting reactivity |

| Methanesulfonyl fluoride | CH₃SO₂F | Simpler structure; primarily used as an inhibitor |

This comparison illustrates how the unique combination of functional groups in this compound enhances its reactivity towards serine proteases compared to other analogs.

Properties

CAS No. |

25300-04-3 |

|---|---|

Molecular Formula |

C8H7ClFNO3S |

Molecular Weight |

251.66 g/mol |

IUPAC Name |

4-acetamido-3-chlorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |

InChI Key |

AWTMVPSESBZTGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.